3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-(2-iodophenyl)-2,5-pyrrolidinedione -

3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-(2-iodophenyl)-2,5-pyrrolidinedione

Catalog Number: EVT-4476754
CAS Number:
Molecular Formula: C20H21IN2O4
Molecular Weight: 480.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-phenylpropyl)piperazine

Compound Description: This compound is a precursor for radioiodinated analogues evaluated as single-photon emission computed tomography (SPECT) radiopharmaceuticals for mapping sigma receptors in the central nervous system (CNS) and peripheral organs []. Radioiodinated analogues of this compound, specifically 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-[3-(2-iodophenyl)propyl]piperazine (o-BON) and 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-[3-(3-iodophenyl)propyl]piperazine (m-BON), demonstrate high uptake and prolonged retention in the brain, good brain-to-blood ratios, and selective interactions with sigma receptors [].

5-[3-[[2-(3,4-dimethoxyphenyl)ethyl]amino]-1-oxopropyl]-2,3,4,5-tetrahydro-1,5-benzothiazepine fumarate (KT-362)

Compound Description: KT-362 (KT) is a novel intracellular calcium antagonist that inhibits contractile responses to norepinephrine and methoxamine in rabbit aorta []. It also inhibits calcium-induced contractions in potassium-depolarized aorta pre-equilibrated in a calcium-free medium and demonstrates greater inhibitory action on residual responses to methoxamine and caffeine in a calcium-free medium compared to nitroglycerin [].

3-[[[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl]methyl]-amino-N-methylbenzamide (DQ-2511)

Compound Description: DQ-2511 is an anti-ulcer drug with minimal influence on the central nervous system but exhibits activity on the autonomic nervous system and smooth muscle []. It reduces contractile responses in the guinea pig ileum, trachea, and vas deferens to various agonists, and inhibits spontaneous and oxytocin-induced motility in the isolated rat uterus []. DQ-2511 also decreases gastric motility and secretion in dogs and rats [].

α-[3-([2-(3,4-dimethoxyphenyl)ethyl]methylamino)propyl]-3-methoxy-4-hydroxy-α-(1-methylethyl)phenylacetonitrile (Verapamil Metabolite 2)

Compound Description: This compound is one of the three monophenolic metabolites formed during the oxidative O-demethylation of Verapamil, a calcium channel antagonist, in the presence of rat and human liver microsomes [].

α-[3-([2-(3-methoxy-4-hydroxyphenyl)ethyl]methylamino)propyl]-3,4-dimethoxy-α-(1-methylethyl)phenylacetonitrile (Verapamil Metabolite 4)

Compound Description: This compound is a major monophenolic metabolite formed during the oxidative O-demethylation of Verapamil in the presence of rat and human liver microsomes []. It is noteworthy for exhibiting significant substrate stereoselectivity in its formation, with a higher preference for the S-enantiomer of Verapamil in the presence of rat liver microsomes [].

α-[3-([2-(3,4-methoxyphenyl)ethyl]methylamino)propyl]-3-hydroxy-4-methoxy-α-(1-methylethyl)phenylacetonitrile (Verapamil Metabolite 3)

Compound Description: This compound is another monophenolic metabolite formed during the oxidative O-demethylation of Verapamil []. Its formation, along with that of Verapamil Metabolite 2, exhibits marginal substrate stereoselectivity in the presence of rat liver microsomes, with a slight preference for the R-enantiomer [].

2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethylmethylamino]-2-(1-methylethyl)pentanenitrile (Verapamil)

Compound Description: Verapamil is a well-known calcium channel antagonist used clinically for various cardiovascular conditions []. Its metabolic pathway involves oxidative O-demethylation, leading to the formation of several monophenolic metabolites, including Verapamil Metabolites 2, 3, and 4 [].

1-Hydroxy-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid (2-(3,4-dimethoxyphenyl)-5-([2-(3,4-dimethoxyphenyl)ethyl]methylamino)-2-isopropylpentyl)amide (H-3010)

Compound Description: H-3010 is a pyrroline modification of Verapamil, designed to improve its cardioprotective properties against ischemia/reperfusion injury []. H-3010 exhibits significantly enhanced recovery of contractile function in isolated perfused rat hearts subjected to ischemia/reperfusion compared to Verapamil, attributed to its combined antioxidant and antiarrhythmic effects [].

(S)-[p-[3-[[2-(3,4-dimethoxyphenyl)ethyl]amino]-2-hydroxypropoxy]phenyl]-4-(2-thienyl)imidazole

Compound Description: This compound serves as a lead structure in the development of highly cardioselective beta-adrenoceptor antagonists lacking intrinsic sympathomimetic activity (ISA) []. Modifications to this structure, including the elimination of the acidic imidazole N-H proton, introduction of substituents ortho to the beta-adrenergic blocking side chain, and increasing steric bulk around the N-H moiety, were explored to reduce ISA [].

(S)-4-Acetyl-2-[[4-[3-[[2-(3,4-dimethoxyphenyl)ethyl]amino]-2-hydroxypropoxy]phenyl]methyl]imidazole (S-51)

Compound Description: S-51 is a highly cardioselective beta-adrenoceptor antagonist devoid of ISA, derived from structural modifications of the lead compound (S)-[p-[3-[[2-(3,4-dimethoxyphenyl)ethyl]amino]-2-hydroxypropoxy]phenyl]-4-(2-thienyl)imidazole []. The insertion of a spacer between the imidazole and aryl rings proved to be a successful strategy for eliminating ISA [].

4-[(2-(3,4-Dimethoxyphenyl)ethyl]‐3‐thiosemicarbazide

Compound Description: This compound is a precursor in the synthesis of various 4-thiazolidinone and 2-thioxo-4,5-imidazolidinedione derivatives investigated for their hypnotic activity []. It is readily converted to substituted benzylidene/furfurylidene thiosemicarbazides, which are then cyclized to form the target thiazolidinone and imidazolidinedione derivatives [].

2-Benzyl- and 2-aryloxymethyl-3-amino-1-phenyl-pyrazolo[3,4-d]pyrimidine-4-ones

Compound Description: These compounds, synthesized by reacting corresponding arylacetylamino derivatives with hydrazine hydrate, were investigated for their in vitro antimicrobial activity []. Some of these compounds demonstrated activity at 100 μg/ml against bacterial and fungal strains [].

2-Aryloxymethyl-3-amino-1-phenyl-pyrazolo[3,4-d]pyrimidin-4-thiones

Compound Description: These compounds were obtained by thionation of 2-benzyland 2-aryloxymethyl-3-amino-1-phenyl-pyrazolo[3,4-d]pyrimidine-4-ones using P2S5 in pyridine and were also screened for antimicrobial activity [].

2,5-Diphenyl-2,3-dihydro-1H-pyrazolo[5′,1′:4:5]pyrazolo[3,4-d]pyrimidine-8-one

Compound Description: This compound was synthesized by reacting ethyl-2-cinnamoylamino-1-phenyl-pyrazole-4-carboxylate with hydrazine hydrate and was evaluated for antimicrobial activity [].

Properties

Product Name

3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-(2-iodophenyl)-2,5-pyrrolidinedione

IUPAC Name

3-[2-(3,4-dimethoxyphenyl)ethylamino]-1-(2-iodophenyl)pyrrolidine-2,5-dione

Molecular Formula

C20H21IN2O4

Molecular Weight

480.3 g/mol

InChI

InChI=1S/C20H21IN2O4/c1-26-17-8-7-13(11-18(17)27-2)9-10-22-15-12-19(24)23(20(15)25)16-6-4-3-5-14(16)21/h3-8,11,15,22H,9-10,12H2,1-2H3

InChI Key

IDPOKFDJOOYAFI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC2CC(=O)N(C2=O)C3=CC=CC=C3I)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.